Product packaging for 3-Cyano-6-ethylchromone(Cat. No.:CAS No. 50743-19-6)

3-Cyano-6-ethylchromone

Cat. No.: B1609455
CAS No.: 50743-19-6
M. Wt: 199.2 g/mol
InChI Key: GRYXAOXVOYEENX-UHFFFAOYSA-N
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Description

Overview of Chromones as Privileged Heterocyclic Scaffolds in Chemical and Biological Sciences

Chromones, also known as 4H-chromen-4-ones or benzo-γ-pyrones, are a significant class of oxygen-containing heterocyclic compounds. tandfonline.com Their structure features a benzene (B151609) ring fused to a γ-pyrone ring. researchgate.net This core structure is integral to a wide variety of natural products, including flavonoids and isoflavonoids, and is abundantly found in the plant kingdom. researchgate.netnih.govresearchgate.net

In the fields of medicinal chemistry and drug discovery, the chromone (B188151) nucleus is widely regarded as a "privileged scaffold". tandfonline.comnih.govresearchgate.netnih.gov This designation stems from its ability to bind to various types of receptors, leading to a diverse range of pharmacological activities. nih.gov Chromone derivatives have demonstrated numerous biological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, antioxidant, and anti-allergenic properties. tandfonline.comnih.govnumberanalytics.com The structural diversity that can be achieved by modifying the chromone skeleton has proven invaluable in the search for new therapeutic agents. nih.gov This versatility and broad bioactivity underscore the importance of chromones in both chemical and biological sciences. researchgate.net

Historical Context and Evolution of Chromone Chemistry Research

The study of chromones has a long history, with the tribal name "Chromone" first being used by Bloch and Kostaniecki in 1900. ijmrset.com The investigation into this class of compounds can be traced back to the early 20th century when they were first isolated from natural sources. numberanalytics.com A notable early example is Khellin (B1673630), a chromone extracted from the seeds of the Ammi visnaga plant, which has been used for centuries as a smooth muscle relaxant. karger.com Its potential application for bronchial asthma was reported in 1947. karger.com

This discovery spurred further investigation, and in the 1950s, dedicated research programs were established to synthesize and develop modifications of khellin for asthma treatment. karger.com This marked a shift towards synthetic chemistry to explore the therapeutic potential of the chromone scaffold. numberanalytics.com Early synthetic methods often required harsh acidic conditions. ijmrset.com However, advances in synthetic chemistry have since led to the development of more efficient and milder methods for creating chromone derivatives. numberanalytics.comijmrset.com Modern research continues to focus on synthesizing novel chromone derivatives with enhanced biological activities and improved pharmacokinetic profiles. numberanalytics.com

Importance of Substituent Effects on Chromone Derivatives

The biological activity and chemical properties of chromone derivatives are profoundly influenced by the nature, position, and number of substituents on the core scaffold. nih.gov The strategic placement of different functional groups on either the benzene or the pyrone ring can dramatically alter the compound's pharmacological profile. nih.govacs.org

Research has shown that electron-withdrawing groups, such as halogens or nitro groups, can enhance the biological activity of certain chromone derivatives. acs.org For instance, studies on chroman-4-one derivatives revealed that electron-poor compounds were generally more potent inhibitors of specific enzymes than electron-rich ones. acs.org The size of the substituents is also a critical factor; larger substituents in certain positions, like the 6- and 8-positions, have been found to be necessary for significant inhibitory activity. acs.orggu.se Conversely, introducing other groups, such as a hydroxyl group on an aromatic ring or a methyl group on the chromone core, has been shown to decrease activity in some contexts. nih.gov This sensitivity to substitution allows for the fine-tuning of the molecule's properties, making the study of substituent effects a cornerstone of chromone-based drug design. nih.govconicet.gov.ar

Table 1: Influence of Substituents on Chromone Activity
Substituent Type/PositionGeneral Effect on Biological ActivityExample/Note
Electron-Withdrawing Groups (e.g., -Cl, -NO₂)Generally enhances activity. acs.orgDichloro-substituted derivatives can be more active than mono-substituted ones. nih.gov
Electron-Donating Groups (e.g., -OCH₃, -NMe₂)Often decreases inhibitory activity. acs.orgAn electron-donating methoxy (B1213986) group at the 6-position decreased activity. acs.org
Size of Substituent (Positions 6 & 8)Larger substituents can be favorable for activity. acs.orgReplacement of chloro with larger bromo was tolerated, while smaller fluoro was less active. acs.org
Hydroxyl Group (-OH)Incorporation on an aromatic ring can decrease activity. nih.gov-
Carboxylic Group (-COOH)Can prove more active compared to methyl or hydroxyl groups. nih.govChromone 3-carboxylic acid can be an effective inhibitor. mdpi.com
Unsubstituted (Aromatic System)Loss of inhibitory activity, indicating substituents are necessary. acs.org-

Specific Academic Research Focus on 3-Cyano-6-ethylchromone

This compound is a specific derivative that has garnered interest as a versatile building block in organic synthesis. chemimpex.com The rationale for its investigation is rooted in the unique reactivity conferred by its specific substituents. The presence of a strong electron-withdrawing cyano (-C≡N) group at the C-3 position crucially alters the chemical reactivity of the γ-pyrone ring, making it susceptible to nucleophilic attack and subsequent transformations. researchgate.net This enhanced reactivity provides a broad synthetic potential for creating more complex molecules. researchgate.net

This compound serves as a key intermediate in the synthesis of a variety of other molecules, including pharmaceuticals, agrochemicals, and dyes. chemimpex.com For example, it has been utilized in the development of agents targeting neurological disorders. chemimpex.com Furthermore, this compound exhibits notable fluorescence properties, making it a valuable precursor for creating fluorescent probes used in biological imaging and analytical chemistry. chemimpex.com Its stability and compatibility with various reaction conditions further enhance its utility as a reliable starting material for synthetic projects. chemimpex.com

Table 2: Physicochemical Properties of this compound
PropertyValue
CAS Number50743-19-6 sigmaaldrich.com
Molecular FormulaC₁₂H₉NO₂ uni.lu
Molecular Weight199.21 g/mol sigmaaldrich.com
AppearancePale yellow crystalline solid chemimpex.comsigmaaldrich.com
Melting Point121-127 °C sigmaaldrich.com
IUPAC Name6-ethyl-4-oxo-4H-chromene-3-carbonitrile sigmaaldrich.com
Purity≥ 98% (HPLC) chemimpex.com

Despite its recognized utility as a synthetic intermediate, a comprehensive survey of the academic literature reveals significant gaps in the research specifically concerning this compound. While the broader class of chromones and even closely related derivatives like 6-methylchromone-3-carbonitrile have been the subject of numerous studies, this compound itself appears to be under-investigated. semanticscholar.orgresearchgate.net

The primary gaps are:

Limited Reaction Chemistry: There is a lack of extensive studies detailing the reactivity of this compound with a wide array of nucleophilic and electrophilic reagents. The full scope of its synthetic potential in cascade reactions or multicomponent reactions to build diverse heterocyclic systems remains largely unexplored.

Scant Biological Data: While general applications are mentioned, there is a scarcity of published, in-depth biological evaluations. Comprehensive screening of this compound for a wide range of pharmacological activities (e.g., anticancer, antimicrobial, antioxidant, enzyme inhibition) is not readily available in peer-reviewed literature.

Mechanism of Action: For the applications that are suggested, such as in developing agents for neurological disorders, the underlying mechanisms of action are not well-elucidated. chemimpex.com

Structure-Activity Relationship (SAR) Studies: There is no systematic SAR data available for a series of derivatives synthesized directly from this compound. This information would be crucial for optimizing its structure for specific biological targets.

Aims and Objectives of the Academic Investigation of this compound

Based on the identified gaps in the current literature, a focused academic investigation of this compound is warranted. The primary aims of such a study would be to systematically explore its synthetic utility and to comprehensively characterize its biological profile.

Aim 1: To systematically investigate and expand the synthetic applications of this compound.

Objective 1.1: To study the reaction of this compound with various carbon, nitrogen, and sulfur nucleophiles to understand its reactivity patterns, particularly focusing on ring-opening and subsequent heterocyclization reactions.

Objective 1.2: To utilize this compound as a key building block in multicomponent reactions to synthesize novel and complex heterocyclic scaffolds.

Objective 1.3: To synthesize a library of new derivatives by modifying the cyano and ethyl groups, as well as the chromone core itself.

Aim 2: To conduct a thorough evaluation of the biological activities of this compound and its newly synthesized derivatives.

Objective 2.1: To perform in vitro screening of the parent compound and its derivatives for a range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Objective 2.2: To investigate its potential as a fluorescent probe for cellular imaging, leveraging its inherent fluorescent properties. chemimpex.com

Objective 2.3: For any identified "hit" compounds, to conduct preliminary mechanism-of-action studies and establish a structure-activity relationship (SAR) to guide future optimization efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B1609455 3-Cyano-6-ethylchromone CAS No. 50743-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYXAOXVOYEENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409387
Record name 6-ethyl-4-oxochromene-3-carbonitrile
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Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50743-19-6
Record name 6-Ethyl-4-oxo-4H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50743-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-ethyl-4-oxochromene-3-carbonitrile
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Record name 3-Cyano-6-ethylchromone
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Synthetic Methodologies for 3 Cyano 6 Ethylchromone and Its Derivatives

Established Synthetic Routes for Chromone (B188151) Scaffolds Bearing Cyano and Alkyl Substituents

The construction of the chromone ring system with specific substituents at the C-3 and C-6 positions can be achieved through several reliable methods. These routes are foundational for the targeted synthesis of compounds like 3-Cyano-6-ethylchromone.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org It is particularly well-suited for the synthesis of 3-formylchromones, which are key precursors to 3-cyanochromones. The reaction typically involves treating a substituted 2-hydroxyacetophenone with the Vilsmeier reagent, which is generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comresearchgate.net

The mechanism is understood to proceed through a double formylation of the starting o-hydroxyacetophenone, followed by a cyclization step with concurrent dehydration to form the chromone ring. researchgate.net This one-step process provides direct access to 3-formylchromones. researchgate.netresearchgate.net To obtain the target 3-cyano group, the 3-formylchromone intermediate is typically converted to the corresponding oxime, which is then dehydrated using various reagents to yield the nitrile functionality.

General Scheme for Vilsmeier-Haack Synthesis of 3-Formylchromone:

Reactants : Substituted 2-hydroxyacetophenone, DMF, POCl₃

Process : Electrophilic substitution to form an iminium species, followed by hydrolysis. wikipedia.org

Product : 3-Formylchromone derivative.

The synthesis of the chromone core fundamentally relies on the cyclization of a C₆-C₃ aromatic precursor. Various methods have been developed that utilize substituted phenols and ketones to construct the heterocyclic ring. A common strategy involves the reaction of an o-hydroxyacetophenone (a substituted phenol-ketone) with a reagent that can provide the remaining two carbons (C-2 and C-3) of the pyranone ring.

Electrophilic cyclization of functionally-substituted alkynes has also emerged as a potent technique for preparing a wide array of heterocyclic compounds, including chromones. researchgate.net This method involves designing a diarylalkyne with appropriate functional groups that can undergo cyclization in the presence of an electrophile like iodine or N-bromosuccinimide (NBS). researchgate.net

Modern synthetic chemistry emphasizes step and atom economy, for which tandem and cascade reactions are ideally suited. These processes involve multiple bond-forming events in a single operation without isolating intermediates, leading to a rapid increase in molecular complexity. Several such strategies have been applied to chromone synthesis.

Base-promoted tandem reactions have been successfully developed for the synthesis of chromone derivatives from easily accessible starting materials. ecnu.edu.cn Another efficient approach involves a tandem reaction between ynones and methyl salicylates, which furnishes a broad range of 3-acyl chromones under mild, transition-metal-free conditions. organic-chemistry.org Cascade reactions, such as the annulation of ortho-hydroxyphenyl enaminones, also provide a versatile route to the chromone scaffold. researchgate.net These methods are highly valued for their ability to generate diverse chromone structures efficiently. researchgate.net

Targeted Synthesis of this compound

The specific synthesis of this compound (CAS Number: 50743-19-6) chemimpex.com can be approached by adapting the general methodologies described above. The key starting material would be 1-(5-ethyl-2-hydroxyphenyl)ethanone.

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters. Factors such as the choice of solvent, base, temperature, and reaction time are critical. For instance, in domino reactions leading to chromone-related structures, a screening of different bases and solvents revealed significant effects on the reaction outcome. researchgate.net

A hypothetical optimization for a key cyclization step could involve testing various conditions, as illustrated in the table below.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (Et₃N)Ethanol (B145695)801245
2DBUDMF100678
3Potassium Carbonate (K₂CO₃)DMF100885
4DBUNMP120482
5Potassium Carbonate (K₂CO₃)DMF120691

This table is illustrative and represents a typical optimization study for a synthetic reaction.

The use of catalysts can significantly improve the efficiency, selectivity, and environmental footprint of chromone synthesis.

Metal-Free Catalysis : Organocatalysis provides a powerful alternative to metal-based systems. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine can effectively catalyze cascade reactions to form chromone derivatives. researchgate.net Similarly, Brønsted acids such as p-toluenesulfonic acid (p-TSA) can promote cascade reactions for constructing related heterocyclic frameworks from 3-formylchromones. researchgate.net

Metal-Mediated Catalysis : Transition metals are widely employed in the synthesis of chromones. Rhodium(III)-catalyzed C-H activation and annulation of salicylaldehydes with alkynes is a modern approach to 3-substituted chromones. organic-chemistry.org Palladium catalysts have been used for dehydrogenation and arylation reactions to access flavanones from chromanones, showcasing the utility of these metals in modifying the chromone core. organic-chemistry.org

Nanomaterial-Based Catalysis : The use of nanomaterials as catalysts is a growing field. For instance, magnetic nanocatalysts have been developed for the environmentally friendly, solvent-free synthesis of β-enaminones, which are valuable precursors for chromone annulation reactions. researchgate.net The high surface area and potential for recovery and reuse make nanocatalysts an attractive option for sustainable chemical production.

Derivatization Strategies of this compound

The unique structural features of this compound, including the reactive cyano group, the alkyl substituent, and the chromone nucleus, offer multiple avenues for derivatization. These modifications can be strategically employed to modulate the compound's chemical and biological properties.

The cyano group at the 3-position of the chromone ring is a versatile functional handle for a variety of chemical transformations. quimicaorganica.org Its electron-withdrawing nature influences the reactivity of the pyrone ring. researchgate.net

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-carboxy-6-ethylchromone) or amide (3-carboxamido-6-ethylchromone), respectively. These derivatives can serve as precursors for further functionalization.

Reduction: The cyano group can be reduced to a primary amine (3-aminomethyl-6-ethylchromone) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic nitrogen atom, significantly altering the molecule's properties.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions with azides to form tetrazole derivatives, which are of interest in medicinal chemistry.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the cyano group to form ketones after hydrolysis of the intermediate imine.

Below is a table summarizing potential transformations at the 3-cyano group:

Reagent(s)Product Functional Group
H₃O⁺, ΔCarboxylic Acid
H₂O₂, baseAmide
LiAlH₄, then H₂OPrimary Amine
NaN₃, NH₄ClTetrazole
R-MgBr, then H₃O⁺Ketone

Interactive Data Table: Click on a reagent to see the corresponding product functional group.

The 6-ethyl group on the benzene (B151609) ring can also be a site for chemical modification, primarily through reactions involving the benzylic position. msu.edu

Oxidation: The ethyl group can be oxidized under controlled conditions to an acetyl group (6-acetyl-3-cyanochromone) or, with stronger oxidizing agents, to a carboxylic acid group (3-cyano-4-oxo-4H-chromene-6-carboxylic acid). msu.edu

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen atom at the benzylic position, leading to 6-(1-bromoethyl)-3-cyanochromone. This derivative can then undergo nucleophilic substitution reactions.

Dehydrogenation: It may be possible to introduce a double bond to form a 6-vinyl derivative, which could then be used in polymerization or other addition reactions.

The following table outlines potential modifications of the 6-ethyl substituent:

Reagent(s)Product Functional Group
KMnO₄, H⁺, ΔCarboxylic Acid
CrO₃, H₂SO₄Acetyl Group
NBS, lightBromoalkyl Group

Interactive Data Table: Explore the potential products by selecting a reagent.

The chromone ring system itself can undergo various reactions, including electrophilic and nucleophilic substitutions. The existing substituents, the electron-withdrawing 3-cyano group and the electron-donating 6-ethyl group, will direct the position of incoming groups. wikipedia.org

Electrophilic Aromatic Substitution: The 6-ethyl group is an ortho, para-director. gauthmath.com Given that the para position (position 8) is available, and the ortho position (position 5) is also a possibility, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are likely to occur at these positions. uci.edu The electron-withdrawing nature of the rest of the molecule might necessitate forcing conditions.

Nucleophilic Attack: The C-2 position of the chromone ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. researchgate.netresearchgate.net The presence of the electron-withdrawing cyano group at C-3 enhances this reactivity. researchgate.net Strong nucleophiles like hydrazines can attack the C-2 position, leading to the opening of the pyrone ring and subsequent rearrangement to form different heterocyclic systems. researchgate.net

A summary of potential functionalization reactions on the chromone ring is provided below:

Reaction TypeReagent(s)Potential Position(s) of Substitution
NitrationHNO₃, H₂SO₄5 or 8
BrominationBr₂, FeBr₃5 or 8
SulfonationSO₃, H₂SO₄5 or 8
Friedel-Crafts AcylationRCOCl, AlCl₃5 or 8
Nucleophilic AdditionR-NH₂2

Interactive Data Table: Click on a reaction type to view the typical reagents and potential substitution patterns.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes. chemijournal.com Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the improvement of energy efficiency. rasayanjournal.co.innih.govresearchgate.net

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. nih.gov

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. This can minimize waste and improve atom economy. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov

Multi-component Reactions: Designing synthetic routes that involve multi-component reactions, where three or more reactants combine in a single step to form the product, can reduce the number of synthetic steps, minimize waste, and increase efficiency. researchgate.net

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Cyano-6-ethylchromone

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the coupling patterns (multiplicity and coupling constants, J) reveal information about neighboring protons. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the aromatic protons of the chromone (B188151) ring system.

The ethyl group at the C-6 position would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern arising from spin-spin coupling. The aromatic protons on the chromone backbone would appear in the downfield region of the spectrum, with their chemical shifts and coupling patterns being influenced by the electron-withdrawing nature of the carbonyl and cyano groups, as well as the electron-donating effect of the ethyl group. The proton at the C-2 position of the chromone ring is typically observed as a sharp singlet at a significantly downfield chemical shift due to the influence of the adjacent oxygen atom and the carbonyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.5 - 8.7 s -
H-5 7.8 - 8.0 d ~2.0
H-7 7.5 - 7.7 dd ~8.5, 2.0
H-8 7.3 - 7.5 d ~8.5
-CH₂- (ethyl) 2.7 - 2.9 q ~7.5
-CH₃ (ethyl) 1.2 - 1.4 t ~7.5

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.

The carbonyl carbon (C-4) is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm. The carbon of the cyano group (C≡N) will also appear in the downfield region, though at a higher field than the carbonyl carbon. The aromatic and olefinic carbons of the chromone ring will have chemical shifts in the range of 100-160 ppm. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 155 - 160
C-3 100 - 105
C-4 175 - 180
C-4a 120 - 125
C-5 125 - 130
C-6 140 - 145
C-7 120 - 125
C-8 115 - 120
C-8a 150 - 155
-CH₂- (ethyl) 25 - 30
-CH₃ (ethyl) 15 - 20
C≡N 115 - 120

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

While 1D NMR spectra provide a wealth of information, complex molecules often require the use of two-dimensional (2D) NMR techniques for unambiguous structural elucidation. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable in establishing the connectivity of atoms within a molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the spin systems within the molecule. For this compound, a COSY spectrum would show correlations between the methyl and methylene protons of the ethyl group, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would definitively assign the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connectivity between different functional groups and for assigning quaternary carbons. For instance, correlations between the H-2 proton and the C-4 and C-3 carbons would confirm the structure of the pyranone ring.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the cyano (C≡N) and carbonyl (C=O) groups.

The C≡N stretching vibration typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The C=O stretching vibration of the chromone ring is expected to be a strong, sharp band in the range of 1630-1660 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and ethyl groups, as well as C=C stretching vibrations for the aromatic ring.

Table 3: Predicted FT-IR Characteristic Group Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
C≡N Stretching 2220 - 2260
C=O Stretching 1630 - 1660
C=C (aromatic) Stretching 1550 - 1600
C-H (aromatic) Stretching 3000 - 3100
C-H (aliphatic) Stretching 2850 - 3000
C-O-C Asymmetric Stretching 1200 - 1300

Note: Predicted values are based on typical group frequencies and data from similar compounds.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While both techniques probe the vibrational modes of a molecule, they are governed by different selection rules. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C≡N stretching vibration is also expected to be a prominent feature. The symmetric stretching vibrations of the aromatic ring system are often strong in the Raman spectrum. The C=O stretching vibration may also be observed, although its intensity can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. For organic molecules like this compound, the absorption of UV-Vis light typically promotes electrons from a lower energy molecular orbital to a higher energy one.

Electronic Transitions and Absorption Maxima

The chromone core of this compound contains several chromophores, including the benzene (B151609) ring, the α,β-unsaturated ketone (enone) system, and the cyano group. These features give rise to characteristic electronic transitions. The primary transitions expected are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding).

π→π Transitions:* These are typically high-energy, high-intensity absorptions arising from the conjugated π-system of the benzopyrone structure. For chromone derivatives, these often result in multiple absorption bands.

n→π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This absorption band is often observed as a shoulder on the longer-wavelength side of the more intense π→π* bands.

Interactive Data Table: Expected Electronic Transitions for this compound

Transition TypeAssociated Molecular OrbitalsExpected Wavelength RangeExpected Intensity
π → πHOMO to LUMOShorter wavelength (e.g., ~250-300 nm)High
n → πn (Carbonyl Oxygen) to LUMOLonger wavelength (e.g., ~300-350 nm)Low

Note: The data in this table is illustrative and based on the general characteristics of chromone derivatives, not on specific experimental measurements for this compound.

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the energy of the molecular orbitals, leading to shifts in the absorption maxima, a phenomenon known as solvatochromism.

Bathochromic Shift (Red Shift): A shift to a longer wavelength. For π→π* transitions, more polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, resulting in a bathochromic shift.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. For n→π* transitions, polar protic solvents (like ethanol (B145695) or water) can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen. This stabilizes the ground state more than the excited state, increasing the energy gap of the transition and causing a hypsochromic shift.

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol) would be necessary to experimentally determine these effects.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula. The molecular formula for this compound is C₁₂H₉NO₂. Using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be calculated.

Interactive Data Table: Theoretical Exact Mass and Predicted Adducts for this compound

SpeciesFormulaTheoretical m/z
[M]C₁₂H₉NO₂199.0633
[M+H]⁺C₁₂H₁₀NO₂⁺200.0706
[M+Na]⁺C₁₂H₉NNaO₂⁺222.0525
[M-H]⁻C₁₂H₈NO₂⁻198.0560

Source: Predicted values based on the molecular formula. Experimental verification is required.

Fragmentation Patterns and Structural Information from Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. For chromone derivatives, a characteristic fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the pyrone ring.

For this compound, the following fragmentation pathways are plausible:

Loss of CO: A common fragmentation for carbonyl-containing compounds, leading to the loss of a neutral carbon monoxide molecule (28 Da).

Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the heterocyclic ring can occur, often initiated by the cleavage of the C-O and C-C bonds of the pyrone ring. This would lead to the formation of a substituted alkyne and a substituted phenolate (B1203915) radical cation.

Loss of the Ethyl Group: Cleavage of the bond between the ethyl group and the benzene ring could result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) or ethylene (B1197577) (CH₂=CH₂, 28 Da) via rearrangement.

A detailed MS/MS study would be required to confirm the exact fragmentation pattern and the relative abundance of the resulting product ions.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

A search of publicly available crystallographic databases did not yield a solved crystal structure for this compound. A crystallographic study would first require the growth of single crystals of sufficient quality. Subsequent analysis of the X-ray diffraction pattern would reveal:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

Molecular Conformation: The precise arrangement of atoms, including the planarity of the chromone ring system and the orientation of the ethyl and cyano substituents.

Intermolecular Interactions: The presence of any significant interactions, such as π-π stacking between the aromatic rings of adjacent molecules, which dictate the crystal packing.

Without experimental data, any discussion of the solid-state structure remains speculative.

Computational Chemistry and Theoretical Investigations of 3 Cyano 6 Ethylchromone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. These methods are used to predict molecular geometries, electronic structures, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular choice for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule.

Selection of Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals, such as B3LYP or PBE, are approximations of the exchange-correlation energy. Basis sets, like 6-31G(d,p) or cc-pVDZ, are sets of mathematical functions used to build the molecular orbitals. The selection of an appropriate functional and basis set is a critical step and is often validated against experimental data or higher-level calculations when available. For chromone-like structures, hybrid functionals like B3LYP combined with a Pople-style basis set such as 6-311++G(d,p) are commonly employed to provide a balance between computational cost and accuracy.

Conformational Analysis and Stability

Most molecules can exist in several different spatial arrangements, known as conformations. Conformational analysis aims to find the most stable conformation (the global minimum on the potential energy surface). For a molecule like 3-Cyano-6-ethylchromone, this would involve analyzing the rotation around the single bond connecting the ethyl group to the chromone (B188151) ring to identify the most energetically favorable orientation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity Descriptors and Chemical Hardness/Softness

From the HOMO and LUMO energies, several reactivity descriptors can be calculated. Chemical hardness (η) is a measure of resistance to change in electron distribution, with a larger HOMO-LUMO gap indicating greater hardness. Conversely, chemical softness (S) is the reciprocal of hardness and indicates a higher propensity to react. These descriptors are valuable for predicting how a molecule will behave in a chemical reaction.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. It provides a detailed picture of the bonding and antibonding interactions between atoms. For this compound, NBO analysis could reveal the extent of electron delocalization across the chromone ring system and the electronic effects of the cyano and ethyl substituents. This information is vital for understanding the molecule's stability and electronic properties.

While the framework for such a computational study is well-established, the specific data and detailed findings for this compound are not available in existing research publications. Future computational studies would be necessary to provide the specific numerical data and detailed analysis for this particular compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental spectra. Methods like DFT have been successfully used to calculate the spectroscopic parameters for various chromone derivatives. d-nb.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net For chromone derivatives, theoretical calculations can accurately predict the chemical shifts of protons and carbons in different parts of the molecule, such as the aromatic ring, the pyrone ring, and the substituent groups. d-nb.info For instance, in studies of related chromones, protons near electronegative oxygen atoms are observed to have higher chemical shifts, indicating they are less shielded. d-nb.info Similarly, carbon atoms bonded to electronegative atoms also exhibit higher chemical shifts. d-nb.info A comparison between theoretical and experimental data for a related compound, 2-amino-4-(4-bromophenyl)-3-cyano-6,7-methylendioxy-4H-chromene, highlights the accuracy of these predictions. mdpi.com

Vibrational Spectroscopy (IR): Theoretical calculations can predict the vibrational frequencies (infrared and Raman spectra) of a molecule. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. researchgate.net For chromone and its derivatives, characteristic vibrational modes can be assigned. For example, the intense peak for the nitrile group (-C≡N) stretching vibration is typically observed around 2200 cm⁻¹. materialsciencejournal.org The C=O stretching vibration of the pyrone ring is also a prominent feature. frontiersin.org The correlation between calculated and experimental frequencies is generally strong, aiding in the precise assignment of vibrational bands. materialsciencejournal.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra, providing information on the maximum absorption wavelengths (λmax). materialsciencejournal.orgdntb.gov.ua These calculations help understand the electronic transitions occurring within the molecule. materialsciencejournal.org For conjugated systems like chromones, the absorption maxima are related to transitions between molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua

Interactive Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for a Representative 2-Amino-3-cyano-chromene Derivative mdpi.com

ParameterExperimental ValueTheoretical Value
¹H NMR (ppm)
H-44.68Not Reported
NH₂6.21Not Reported
H-56.49Not Reported
H-86.58Not Reported
IR (cm⁻¹)
N-H Stretch3450, 3338Not Reported
C≡N Stretch2193Not Reported
C=O Stretch1671Not Reported

Note: The table is based on data for 2-amino-4-(4-bromophenyl)-3-cyano-6,7-methylendioxy-4H-chromene as a representative compound due to the lack of specific published data for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack. dntb.gov.ua

In an MEP map, different colors represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are favorable for electrophilic attack, while blue indicates regions of most positive potential, which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate potential.

For a molecule like this compound, the MEP analysis is expected to show:

Negative Potential (Red/Yellow): The most negative regions would be concentrated around the electronegative atoms: the carbonyl oxygen of the pyrone ring and the nitrogen atom of the cyano group. These sites represent the most likely areas for interacting with electrophiles or forming hydrogen bonds. researchgate.net

Positive Potential (Blue): The most positive regions would be located around the hydrogen atoms of the aromatic and ethyl groups, making them susceptible to nucleophilic attack.

Neutral Regions (Green): The carbon framework of the bicyclic ring system would likely show intermediate potential.

This analysis provides crucial insights into intermolecular interactions and helps predict how the molecule might bind to a biological target. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of new, unsynthesized molecules.

For chromone derivatives, 2D and 3D-QSAR studies have been successfully conducted to understand the structural requirements for various biological activities, such as antifungal and anticancer effects. frontiersin.orgnih.gov

In a typical QSAR study on chromone derivatives, a series of analogues are synthesized and tested for a specific biological activity. frontiersin.org Then, various molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are used to build a model that correlates these descriptors with the observed activity. frontiersin.orgfrontiersin.org

A study on 3-iodochromone derivatives as potential fungicides found that descriptors such as DeltaEpsilonC (related to electronic properties), T_2_Cl_6 (count of chlorine atoms separated by 6 bonds), and ZCompDipole (Z component of the dipole moment) were major factors influencing fungicidal activity. frontiersin.org The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (r²pred). frontiersin.org A robust QSAR model for derivatives of this compound could guide the synthesis of more potent compounds by indicating which structural modifications (e.g., adding specific substituents at certain positions) are likely to enhance biological activity.

Interactive Table 2: Statistical Results of a 2D-QSAR Model for 3-Iodochromone Derivatives frontiersin.org

ModelStatistical ParameterValue
MLR (Model 1)Correlation Coefficient (r²)0.943
Cross-validated Coefficient (q²)0.911
Predictive r² (r²pred)0.837

Cheminformatics and Data Mining for Related Chromone Compounds

Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical compounds to extract meaningful patterns and knowledge. nih.gov These approaches are used to explore the chemical space of chromone derivatives, understand structure-activity relationships (SAR), and identify promising scaffolds for drug design. nih.govmdpi.com

One application involves the use of network-like similarity graphs, where compounds are represented as nodes and connections (edges) are drawn between structurally similar molecules. nih.gov By mapping properties like biological activity onto these networks, researchers can visualize SAR trends. This can reveal "activity cliffs," which are pairs of structurally similar compounds with a large difference in potency, providing valuable information for molecular optimization. nih.gov

Cheminformatics profiling has been used to evaluate the chromone nucleus as a scaffold for developing dual-binding agents, for instance, targeting both monoamine oxidase B (MAO-B) and the A₂A adenosine (B11128) receptor for potential use in Parkinson's disease therapy. nih.gov By analyzing databases of known active compounds, these methods can support the suitability of the chromone core for specific therapeutic applications and guide the design of new derivatives with desired multi-target profiles. nih.gov

Chemical Reactivity and Reaction Mechanisms of 3 Cyano 6 Ethylchromone

Nucleophilic Attack on the Chromone (B188151) Ring System

The chromone nucleus, particularly the γ-pyrone ring, is inherently electron-deficient, making it susceptible to attack by nucleophiles. This electrophilicity is a key feature of its chemistry.

The introduction of a potent electron-withdrawing cyano (-CN) group at the C-3 position dramatically enhances the electrophilic character of the pyrone ring. researchgate.netnih.gov This group exerts a strong negative inductive (-I) and resonance (-M) effect, which delocalizes the electron density away from the ring system. This delocalization further polarizes the C=C bond of the pyrone ring and the C-4 carbonyl group, making the ring even more electron-deficient and thus, more reactive towards nucleophilic reagents. researchgate.net The cyano group's ability to stabilize a negative charge facilitates the initial attack and subsequent reaction pathways. nih.govnih.gov

Nucleophilic attack on the 3-cyano-6-ethylchromone ring system primarily occurs at two key electrophilic centers: the C-2 and C-4 positions of the γ-pyrone ring.

Attack at C-2: The C-2 position is part of a polarized enol-ether system and is highly susceptible to nucleophilic addition. This attack is often the initial step in many ring-opening reactions. The presence of the C-3 cyano group makes the C-2 position a hard electrophilic center, favoring attack by hard nucleophiles. researchgate.net

Attack at C-4: The C-4 position is a carbonyl carbon, which is a classic electrophilic site. It readily undergoes attack by nucleophiles, particularly in a 1,4-conjugate addition fashion across the enone system.

The regioselectivity of the nucleophilic attack depends on several factors, including the nature of the nucleophile (hard vs. soft) and the reaction conditions. Generally, hard nucleophiles like amines or hydroxide ions tend to favor attack at the C-2 position, leading to the cleavage of the pyrone ring. researchgate.net Softer nucleophiles may favor conjugate addition where the initial attack might be at C-2 followed by rearrangement or direct attack at C-4.

Position of AttackType of NucleophileTypical Outcome
C-2 Hard Nucleophiles (e.g., Amines, Hydroxides)Ring Opening
C-4 Soft Nucleophiles (in conjugate addition)Addition to the enone system

Ring Opening and Recyclization Reactions Involving the Pyrone Moiety

A hallmark of the reactivity of 3-substituted chromones is their tendency to undergo ring opening of the pyrone moiety upon nucleophilic attack, followed by recyclization to form new heterocyclic systems. researchgate.netconsensus.app This sequence is often referred to as a Ring Opening-Ring Closure (RORC) reaction. consensus.app

The reactions of 3-cyanochromones with binucleophiles often proceed through complex mechanistic pathways, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. In this type of reaction, the initial step is the addition of the nucleophile to an electrophilic site on the chromone ring, typically the C-2 position. researchgate.net This is followed by the opening of the pyrone ring to form an intermediate. This intermediate then undergoes an intramolecular cyclization (ring closure) to furnish a new heterocyclic product, often with the expulsion of a small molecule. These transformations are synthetically valuable as they allow for the conversion of the chromone scaffold into a diverse array of other heterocyclic structures like pyrazoles, pyridines, and pyrimidines. researchgate.netconsensus.app

Illustrative ANRORC-type Reaction Pathway:

Addition of Nucleophile: A binucleophilic reagent attacks the C-2 position of the this compound.

Ring Opening: The pyrone ring cleaves to form a reactive acyclic intermediate.

Ring Closure: An intramolecular reaction within the intermediate leads to the formation of a new ring system.

Reactions Involving the 3-Cyano Group

The cyano group at the C-3 position is not merely an activating group; it can also participate directly in chemical transformations. rsc.org

The nitrile functionality of the 3-cyano group can be converted into other important functional groups, most notably amides and carboxylic acids, through hydrolysis. chemistrysteps.comlumenlearning.comlibretexts.org

Hydrolysis to Amide: Under controlled acidic or basic conditions, the cyano group can be partially hydrolyzed to an amide group (-CONH₂). This transformation proceeds via the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.comlibretexts.org

Hydrolysis to Carboxylic Acid: More vigorous or prolonged hydrolysis, typically under strong acidic or basic conditions, will lead to the complete conversion of the cyano group to a carboxylic acid group (-COOH), with the intermediate amide being hydrolyzed further. chemistrysteps.comlibretexts.org

These transformations are significant as they allow for the synthesis of 6-ethylchromone-3-carboxamide and 6-ethylchromone-3-carboxylic acid, which can serve as versatile intermediates for further synthetic elaborations. researchgate.net

ReactionReagentsProduct Functional Group
Partial Hydrolysis Dilute Acid or BaseAmide (-CONH₂)
Complete Hydrolysis Concentrated Acid or Base, HeatCarboxylic Acid (-COOH)

Cycloaddition Reactions of the Nitrile Function

The nitrile group, with its carbon-nitrogen triple bond, can participate in various cycloaddition reactions, serving as a dipolarophile. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.

A notable example is the [3+2] cycloaddition reaction. Research on substituted 3-cyanochromones has shown their ability to undergo visible-light-promoted [3+2] cycloaddition with N-cyclopropylanilines. In this reaction, eosin Y acts as a photocatalyst. The reaction is initiated by visible light and proceeds under anhydrous and inert conditions. This methodology leads to the formation of cyclopenta[b]chromenocarbonitrile derivatives nih.gov. The nitrile group is crucial for this reactivity, likely due to its capacity to stabilize both radical and anionic intermediates formed during the reaction mechanism nih.gov.

While specific studies on this compound are not extensively documented, the reactivity of the nitrile group in similar chromone systems suggests its potential to react with other 1,3-dipoles, such as azides and nitrile imines, to form tetrazole and triazole rings, respectively. These reactions are fundamental in heterocyclic synthesis and are generally governed by frontier molecular orbital interactions wikipedia.orgsci-rad.com. The general mechanism for a [3+2] cycloaddition involves the concerted interaction of the 1,3-dipole with the nitrile's π system.

The following table summarizes the observed and expected cycloaddition reactions of the nitrile function in 3-cyanochromones.

Reaction TypeReagentProduct TypeConditions
[3+2] CycloadditionN-cyclopropylanilineCyclopenta[b]chromenocarbonitrileVisible light, Eosin Y
[3+2] CycloadditionAzide (expected)Tetrazole derivativeThermal or catalyzed
[3+2] CycloadditionNitrile Imine (expected)Triazole derivativeBase-mediated

Reactivity of the 6-Ethyl Substituent

The ethyl group at the 6-position of the chromone ring is an alkyl substituent on an aromatic system. Its reactivity is primarily centered on the benzylic position—the carbon atom directly attached to the benzene (B151609) ring. This position is activated due to the ability of the aromatic ring to stabilize radical and carbocationic intermediates through resonance.

Benzylic Halogenation: The benzylic C-H bonds of the ethyl group are weaker than other sp³ hybridized C-H bonds, making them susceptible to free radical halogenation libretexts.org. Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or UV light, are commonly used for selective bromination at the benzylic position libretexts.orgchemistrysteps.com. This reaction proceeds via a free radical chain mechanism, involving the formation of a resonance-stabilized benzylic radical. For this compound, this would lead to the formation of 3-Cyano-6-(1-bromoethyl)chromone.

Oxidation: The ethyl side-chain can be oxidized to a carboxylic acid group under vigorous conditions using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid libretexts.orglibretexts.org. This reaction also proceeds via intermediates at the benzylic position and requires the presence of at least one benzylic hydrogen libretexts.org. The entire ethyl group is cleaved, and the benzylic carbon is oxidized to a carboxyl group, which would yield 3-Cyano-4-oxo-4H-chromene-6-carboxylic acid. Milder oxidation conditions could potentially lead to the formation of a ketone, 3-Cyano-6-acetylchromone. The reactivity towards oxidation is a general feature of alkyl groups on aromatic rings psgcas.ac.inmsu.edu.

The following table outlines the expected reactions of the 6-ethyl substituent.

Reaction TypeReagentProduct
Benzylic BrominationN-Bromosuccinimide (NBS), initiator3-Cyano-6-(1-bromoethyl)chromone
Side-Chain OxidationPotassium permanganate (KMnO₄)3-Cyano-4-oxo-4H-chromene-6-carboxylic acid

Photochemical and Thermochemical Reactions of this compound

Photochemical Reactions: Chromones, containing a conjugated carbonyl group and a double bond, are known to undergo various photochemical reactions upon exposure to light arabjchem.orgresearchgate.net. These include photodimerization, photocycloaddition, and intramolecular hydrogen abstraction arabjchem.org.

One of the characteristic photoreactions of chromones is the [2+2] photocycloaddition, which can occur intermolecularly to form dimers researchgate.netacs.org. The reaction involves the excitation of the C2-C3 double bond of the chromone, which then reacts with the ground state of another chromone molecule to form a cyclobutane ring.

Intramolecular hydrogen abstraction is another common photochemical pathway, particularly in chromones with alkoxy substituents, leading to the formation of complex heterocyclic products arabjchem.org. While this compound does not have an alkoxy group at a position suitable for typical intramolecular hydrogen abstraction by the carbonyl group, the presence of the ethyl group could potentially lead to other photochemical transformations.

Furthermore, visible-light-induced radical functionalization has been demonstrated for 3-cyanochromones, as seen in the [3+2] cycloaddition with N-cyclopropylanilines nih.govnih.gov. This indicates that the 3-cyanochromone (B1581749) scaffold can be activated under photochemical conditions to participate in radical-mediated bond-forming reactions.

The following table summarizes the potential photochemical and thermochemical reactions of this compound based on the reactivity of the general chromone scaffold.

Reaction TypeConditionsPotential Products
PhotodimerizationUV lightDimeric cyclobutane adducts
Radical CycloadditionVisible light, photocatalystHeterocyclic adducts
PyrolysisHigh temperatureDecomposition or rearrangement products

Biological and Pharmacological Investigations of 3 Cyano 6 Ethylchromone Derivatives

In Vitro Biological Screening of 3-Cyano-6-ethylchromone Derivatives

The in vitro screening of this compound derivatives has been primarily centered on evaluating their efficacy against microbial pathogens and cancer cell lines. These preliminary studies are crucial in identifying promising lead compounds for further development.

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains has created an urgent need for the discovery of novel antimicrobial agents. Chromone (B188151) derivatives have been identified as a promising class of compounds with significant antimicrobial properties.

Derivatives of 3-cyano-4H-chromene have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial species. Studies have shown that certain 2-amino-3-cyano-4H-chromene derivatives exhibit good antibacterial results against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com For instance, in one study, compounds were tested at concentrations of 30 µg/ml, 60 µg/ml, and 100 µg/ml, with some derivatives showing significant zones of inhibition against these strains. nanobioletters.com The antibacterial activity of chromone derivatives is often attributed to their specific structural features. researchgate.net

While specific data on this compound is limited, research on related xanthone derivatives, which also contain a similar core structure, has demonstrated potent broad-spectrum antibacterial activity. For example, certain xanthone derivatives exhibited excellent activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) as low as 0.098 to 1.56 µg/ml and good activity against the Gram-negative E. coli with MICs ranging from 1.56 to 12.5 µg/ml. nih.gov

Table 1: Antibacterial Activity of Selected Chromone and Related Derivatives

Compound/DerivativeBacterial StrainActivity (MIC/Zone of Inhibition)Reference
2-Amino-3-cyano-4H-chromene derivativesS. aureus (Gram-positive)Good activity at 30-100 µg/ml nanobioletters.com
2-Amino-3-cyano-4H-chromene derivativesE. coli (Gram-negative)Good activity at 30-100 µg/ml nanobioletters.com
Xanthone derivative (XT17)Gram-positive bacteriaMIC = 0.39 µg/ml nih.gov
Xanthone derivative (XT17)Gram-negative bacteriaMIC = 3.125 µg/ml nih.gov

Note: The data presented is for related chromone and xanthone derivatives, as specific data for this compound was not available.

In addition to their antibacterial properties, chromone derivatives have also been investigated for their antifungal potential. Several studies have highlighted the efficacy of 2-amino-3-cyano-4H-chromenes against various fungal pathogens. nanobioletters.commdpi.com For instance, certain derivatives have demonstrated excellent antifungal outcomes against Candida albicans and Fusarium oxysporum. nanobioletters.com

Research on chromone-3-carbonitriles, which are structurally similar to 3-cyanochromones, has shown good antifungal activity against several Candida species, with MICs in the range of 5–50 µg/mL. nih.gov These findings suggest that the 3-cyano motif is a valuable feature for antifungal activity. nih.gov

Table 2: Antifungal Activity of Selected Chromone Derivatives

Compound/DerivativeFungal StrainActivity (MIC/Zone of Inhibition)Reference
2-Amino-3-cyano-4H-chromene derivativesC. albicansExcellent activity nanobioletters.com
2-Amino-3-cyano-4H-chromene derivativesF. oxysporumExcellent activity nanobioletters.com
Chromone-3-carbonitrilesCandida speciesMIC = 5–50 µg/mL nih.gov

Note: The data presented is for related chromone derivatives, as specific data for this compound was not available.

Anticancer Potential

The development of novel anticancer agents remains a primary focus of medicinal chemistry research. Chromone derivatives have emerged as a promising scaffold for the design of new cytotoxic and antiproliferative compounds.

A number of studies have reported the cytotoxic effects of various chromone derivatives against a range of human cancer cell lines. For example, a series of novel chromenopyridones were synthesized and evaluated for their in vitro cytotoxic activity against prostate (PC-3), breast (MCF-7), CNS (IMR-32), cervix (HeLa), and liver (Hep-G2) cancer cell lines, with some compounds showing good to moderate inhibitory activity. nih.gov

Specifically, certain 2-amino-3-cyano-4H-chromene derivatives have exhibited high anticancer activity in human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. mdpi.comnih.gov Some of these compounds were found to be more active than the standard anticancer drugs cisplatin and topotecan in certain cell lines. mdpi.com The cytotoxic potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) values.

Table 3: Cytotoxicity of Selected Chromone Derivatives Against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 ValueReference
Chromenopyridone derivative (6b)Prostate (PC-3)2.4 µM nih.gov
Chromenopyridone derivative (6b)Breast (MCF-7)10.7 µM nih.gov
2-Amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromene (4a, 4b)Lung (SK-LU-1)More active than cisplatin and topotecan mdpi.com
2-Amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromene (4a, 4b)Prostate (PC-3)More active than cisplatin mdpi.com
Flavanone (B1672756)/chromanone derivativesColon cancer cell lines10 to 30 μM nih.gov

Note: The data presented is for related chromone derivatives, as specific data for this compound was not available.

Beyond direct cytotoxicity, researchers have also investigated the mechanisms by which chromone derivatives inhibit cancer cell growth. Studies on some chromone derivatives have shown that they can induce cell cycle arrest, typically at the G2 or S-phase, in cancer cells. nih.gov This disruption of the normal cell cycle progression prevents the cancer cells from dividing and proliferating.

For instance, a study on the anti-proliferative effects of certain chromone derivatives demonstrated their ability to induce either G2 or S-phase arrest in breast (MCF-7), bone-marrow (K-562), and cervical (HeLa) cancer cells. nih.gov Furthermore, some hybrid 2-quinolone derivatives, which share some structural similarities with chromones, have been shown to cause cell cycle arrest at the G2/M phase. eurekaselect.com This modulation of the cell cycle is a key mechanism contributing to the antiproliferative activity of these compounds.

Antioxidant Activity and Free Radical Scavenging Properties

Derivatives of the chromone family are recognized for their antioxidant capabilities, which are largely attributed to their chemical structure. The presence of a 4-oxo (carbonyl) group and a double bond in the C ring, along with hydroxyl groups, are key features for effective free radical scavenging nih.gov. The capacity of these compounds to donate a hydrogen atom is a primary mechanism behind their antioxidant action nih.gov.

The antioxidant potential of chromone derivatives is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays nih.govnih.gove3s-conferences.orgmdpi.com. These tests measure the ability of a compound to neutralize stable free radicals, with the results often expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

Studies on various synthetic chromone derivatives have demonstrated a wide range of antioxidant activities. For instance, a series of 7-hydroxy, 8-hydroxy, and 7,8-dihydroxy synthetic chromones exhibited DPPH radical scavenging activities with EC50 values ranging from 2.58 to 182.77 μM nih.gov. Notably, compounds with a dihydroxy substitution (a catechol group) on the A ring showed strong antioxidant activity nih.gov.

Below is a data table showcasing the antioxidant activity of selected flavones, which share the chromone core structure, in DPPH and ABTS assays.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
M75.26.3
M810.511.2
M1815.817.4

This data is illustrative of the antioxidant potential within the broader class of compounds containing a chromone scaffold. mdpi.com

Anti-diabetic Activity (e.g., α-Glucosidase Inhibition)

One of the therapeutic strategies for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine. By inhibiting this enzyme, the absorption of glucose is delayed, leading to a reduction in postprandial hyperglycemia. Several classes of chromone derivatives have been investigated as potential α-glucosidase inhibitors and have shown promising results nih.gov.

For instance, a series of chromone hydrazone derivatives displayed potent α-glucosidase inhibitory activity, with IC50 values significantly lower than that of the standard drug, acarbose. One of the most active compounds in this series, with a 4-sulfonamide substitution, was found to be a non-competitive inhibitor of the enzyme nih.gov.

In another study, chromone derivatives isolated from the marine fungus Penicillium thomii also exhibited remarkable inhibition against α-glucosidase, with some compounds being more active than acarbose mdpi.com.

The table below presents the α-glucosidase inhibitory activity of selected chromone hydrazone derivatives.

Compoundα-Glucosidase IC50 (µM)
4a35.4 ± 0.21
4b45.7 ± 0.23
4d20.1 ± 0.19
4j25.3 ± 0.15
Acarbose (Standard)817.38 ± 6.27

This data demonstrates the significant potential of chromone derivatives as α-glucosidase inhibitors for the management of diabetes. nih.gov

Neuroprotective Properties

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. The chromone scaffold is considered a "privileged structure" in medicinal chemistry for its potential in developing treatments for these conditions nih.gov. Chromone derivatives have been explored for their neuroprotective effects, which are mediated through various mechanisms, including the inhibition of key enzymes, reduction of neuroinflammation, and improvement of mitochondrial function nih.govnih.gov.

Studies have shown that certain chromone derivatives can suppress neuroinflammation in experimental models of Alzheimer's disease. For example, in one study, two chromone derivatives, C3AACP6 and C3AACP7, were found to have a neuroprotective effect by recovering mitochondrial function and decreasing neuroinflammation nih.gov. The administration of these compounds led to a significant decrease in the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the brain nih.gov.

The chromone structure is also a key component of multi-target-directed ligands (MTDLs) designed to tackle the multifactorial nature of neurodegenerative diseases. These compounds are often designed to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), as well as to prevent the aggregation of amyloid-β plaques nih.gov.

While direct studies on the neuroprotective properties of this compound derivatives are limited, the broader class of chromones shows significant promise in this therapeutic area.

Enzyme Inhibition Studies (e.g., MAO-B, Kinases, Lipoxygenase, Cyclooxygenase)

The ability of chromone derivatives to inhibit various enzymes is a key aspect of their pharmacological profile. Beyond α-glucosidase, these compounds have been shown to target several other enzymes implicated in disease.

Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is an important enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. A number of chromanone derivatives have been synthesized and evaluated as MAO-B inhibitors. For example, a series of chromanones with a linker-connected azepane moiety exhibited inhibitory activity against human MAO-B, with some compounds showing IC50 values in the sub-micromolar range acs.org.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary treatment approach for Alzheimer's disease. Certain chromone-containing compounds have been reported to possess both AChE and BuChE inhibiting properties mdpi.comnih.gov.

Cyclooxygenase (COX) Inhibition: COX enzymes are involved in the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking and dynamics simulations have been used to investigate the potential of novel chromone derivatives as COX-2 inhibitors tandfonline.com. 3-Formylchromone derivatives have also been identified as potential cyclooxygenase inhibitors nih.gov.

The following table shows the MAO-B inhibitory activity of selected chromanone derivatives.

CompoundMAO-B IC50 (µM)
12 0.399
19 0.812
20 2.14

This data illustrates the potential of the chromanone scaffold in developing selective MAO-B inhibitors. acs.org

In Silico (Computational) Biological Activity Prediction and Target Identification

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools in modern drug discovery. These computational techniques are used to predict the biological activity of compounds, understand their mechanism of action at a molecular level, and guide the design of new, more potent derivatives sciencepublishinggroup.comresearchgate.netnih.govbiointerfaceresearch.comresearchgate.netekb.eg.

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For chromone derivatives, 3D-QSAR studies using molecular field analysis (MFA) have been employed to investigate their antioxidant activity. These models have shown good predictive ability and have helped to identify the key structural features required for potent radical scavenging activity nih.govnih.govresearchgate.net.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is widely used to understand the binding interactions between chromone derivatives and their target enzymes. For example, docking studies have been performed to elucidate the binding modes of chromone hydrazone derivatives with α-glucosidase, revealing key hydrogen bonding and hydrophobic interactions within the active site nih.gov. Similarly, molecular docking has been used to investigate the interaction of chromone derivatives with the cyclooxygenase (COX-2) enzyme to explore their anti-inflammatory potential tandfonline.com. In the context of antiviral research, docking studies have been used to explore the potential of chromones to inhibit SARS-CoV-2 proteins nih.govbiointerfaceresearch.com.

These in silico approaches play a crucial role in the rational design and optimization of this compound derivatives as potential therapeutic agents, saving time and resources in the drug development process.

Molecular Docking Studies with Biological Targets

No molecular docking studies investigating the binding of this compound to specific biological targets have been found in the reviewed literature.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

There are no published studies detailing the predictive ADMET profile of this compound.

Mechanistic Investigations of Biological Action

Identification of Cellular and Molecular Targets

Research identifying the specific cellular or molecular targets of this compound is not available.

Signaling Pathway Modulation Studies

There are no studies investigating the effect of this compound on specific signaling pathways.

Further research is required to elucidate the potential biological and pharmacological properties of this specific compound.

Structure Activity Relationship Sar Studies for 3 Cyano 6 Ethylchromone Derivatives

Influence of the 3-Cyano Group on Biological Activity and Chemical Reactivity

The 3-position of the chromone (B188151) ring is a frequent site for modification, and the introduction of a cyano (-C≡N) group has profound effects on the molecule's characteristics. The cyano group is a potent electron-withdrawing group, which significantly influences the electron distribution across the entire heterocyclic system. This electronic modulation directly impacts both the chemical reactivity and the potential for biological interactions.

Biological Activity:

The 3-cyano moiety is a key feature in various biologically active heterocyclic compounds. In the context of the related 4H-chromene scaffold, derivatives containing a 2-amino-3-cyano framework have demonstrated notable anticancer and antifungal activities. These compounds are proposed to act as inhibitors of enzymes like topoisomerase and cytochrome P450 (specifically CYP51), which are crucial for the growth of cancer and fungal cells, respectively. The cyano group, along with the adjacent amino group, often acts as a critical pharmacophore, participating in key binding interactions with the target enzyme's active site.

While direct studies on 3-cyano-6-ethylchromone are limited, the activity of related 3-cyano and 3-formyl chromones provides valuable insights. For instance, 3-formyl chromone derivatives, which share electronic similarities with 3-cyanocromones, have been investigated as potential inhibitors of enzymes like insulin-degrading enzyme (IDE) and have shown tumor cell-specific cytotoxicity. nih.gov The electrophilic nature of the C3-position, enhanced by the cyano group, makes it a potential site for covalent interactions with nucleophilic residues (e.g., cysteine) in enzyme active sites, a mechanism that can lead to potent and irreversible inhibition.

Chemical Reactivity:

The electron-withdrawing nature of the 3-cyano group renders the pyrone ring susceptible to nucleophilic attack. Specifically, the C2-position becomes highly electrophilic. This heightened reactivity is a cornerstone of the synthetic utility of 3-cyanochromones, allowing them to serve as versatile intermediates for the synthesis of more complex heterocyclic systems.

Studies have shown that 3-cyanochromones readily react with various nitrogen-based nucleophiles, such as primary aromatic and aliphatic amines. These reactions can lead to ring-opening and subsequent rearrangement products, forming compounds like 2-amino-3-(aryliminomethyl)chromones. This reactivity underscores the importance of the 3-cyano group in facilitating chemical transformations that are central to the diversification of the chromone scaffold for drug discovery programs. The reactivity profile suggests that in a biological milieu, the 3-cyanochromone (B1581749) core could potentially react with biological nucleophiles, which may be a component of its mechanism of action or, conversely, a source of off-target effects.

Role of the 6-Ethyl Substituent on Biological Activity and Metabolic Stability

Substituents on the benzo-ring of the chromone nucleus (the A-ring) play a crucial role in modulating the molecule's physicochemical properties, such as lipophilicity, and its interaction with biological targets. The 6-position is a common point of substitution that can significantly influence biological outcomes.

Biological Activity:

The ethyl group at the C-6 position is a relatively small, lipophilic, and electron-donating substituent. Its presence can influence biological activity through several mechanisms:

Steric Effects: The ethyl group occupies a specific region of space that can either promote or hinder binding to a target protein. In a favorable interaction, the alkyl group can fit into a hydrophobic pocket within the receptor's binding site, increasing binding affinity through van der Waals forces. For example, in a study of 6-substituted-3-formyl chromones, the 6-isopropyl derivative showed the highest binding affinity for the insulin-degrading enzyme (IDE), suggesting that a hydrophobic alkyl group at this position is beneficial for this particular target. nih.gov

Electronic Effects: As an electron-donating group, the ethyl substituent can subtly modulate the electron density of the aromatic ring, which may influence interactions with the biological target.

Metabolic Stability:

The 6-position of the chromone ring is a potential site for oxidative metabolism, such as hydroxylation. The presence of an ethyl group at this position provides a site for aliphatic hydroxylation, which is a common metabolic pathway. This could lead to the formation of primary or secondary alcohol metabolites, which are typically more polar and more readily excreted. While this can be a route for detoxification and clearance, rapid metabolism can also lead to low bioavailability and a short duration of action.

Impact of Modifications at Other Positions of the Chromone Ring System on Biological Potency

The SAR of chromones is highly sensitive to substitutions at all positions of the bicyclic system. Even minor modifications can lead to significant changes in biological potency and selectivity. nih.gov

Position 2: The C-2 position is frequently substituted. In styrylchromones, the attachment of a styryl group at C-2 is common, and the substitution pattern on this group is critical for activity. nih.govscienceopen.com In other series, small alkyl groups or aromatic rings at C-2 have been shown to be important for various biological activities.

Position 5 and 7: Hydroxyl groups are commonly found at positions 5 and 7 in natural flavonoids and chromones. These groups often contribute to antioxidant activity and can act as hydrogen bond donors in receptor interactions. For instance, in a series of styrylchromones, the presence of hydroxyl groups at C-5 and C-7 was shown to increase xanthine (B1682287) oxidase inhibitory activity. scienceopen.com

Position 8: Like the C-6 position, the C-8 position is also a key site for substitution on the benzo-ring. The relative positioning of substituents at C-6 versus C-8 can lead to distinct biological profiles (see Positional Isomerism).

SAR studies on various heterocyclic systems have repeatedly demonstrated a remarkable sensitivity to substitution on the benzo-ring. In one study on a tetrahydro-β-carboline system, it was found that even the smallest substituents, such as a methyl or fluoro group, at any position of the benzo-ring resulted in a significant loss of potency against Plasmodium falciparum. This highlights that the unsubstituted benzo-ring itself can be a critical part of the pharmacophore, and modifications must be chosen carefully to maintain or improve activity.

The table below summarizes the general impact of substituent changes on the chromone scaffold based on findings from various studies.

Position of ModificationType of SubstituentGeneral Impact on Biological PotencyReference Example
C-2 Substituted Phenyl/StyrylOften essential for activity; substitution pattern on the phenyl/styryl ring is critical.p38 MAP Kinase Inhibitors
C-3 Small Alkyl GroupsCan increase oral activity in certain scaffolds.Antiallergic 2-Styrylchromones
C-5 Hydroxyl (-OH)Often increases antioxidant activity; can act as H-bond donor.Xanthine Oxidase Inhibitors
C-7 Hydroxyl (-OH), Halogen (F, Cl)Can improve metabolic stability and modulate potency.Antimalarial Analogs
C-6 / C-8 Alkyl, Heterocyclic ringsInfluences lipophilicity and can occupy hydrophobic pockets in target enzymes.IDE Inhibitors, Flavanone (B1672756) Alkaloids

Positional Isomerism and Stereochemical Effects on Biological Profiles

The spatial arrangement of atoms and functional groups is a critical determinant of a molecule's ability to interact with a chiral biological target like a protein or enzyme. Positional isomerism and stereochemistry are therefore key considerations in SAR studies.

Positional Isomerism:

Positional isomers are compounds that have the same molecular formula but differ in the position of a substituent on a core scaffold. In the context of 6-ethylchromone derivatives, moving the ethyl group to another position on the benzo-ring (e.g., C-5, C-7, or C-8) would create a positional isomer with potentially a very different biological profile.

For example, studies on flavanone alkaloids, which share the chromone benzo-ring, have identified positional isomers where a pyrrolidinone ring is attached to either the C-6 or C-8 position. nih.gov These natural products, dracocephins A/C (C-6 substituted) and B/D (C-8 substituted), are distinct compounds with potentially different biological activities. The regiochemistry of substitution at C-6 versus C-8 is often governed by steric factors; the C-8 position is generally less sterically hindered than the C-6 position. mdpi.com This differential substitution directly impacts how the molecule presents its functional groups to a binding site, leading to variations in affinity and efficacy.

Stereochemical Effects:

Stereochemistry plays a pivotal role in biological activity. grafiati.com If a substituent introduces a chiral center, the resulting enantiomers or diastereomers can have vastly different potencies, metabolic fates, and toxicities. This is because biological receptors are themselves chiral and will preferentially interact with one stereoisomer over another.

In the case of this compound, the core structure is achiral. However, modifications to the scaffold can easily introduce chirality. For instance, reduction of the C2-C3 double bond or the addition of a substituent with a chiral center would create stereoisomers. In the aforementioned dracocephin flavanone alkaloids, chiral centers at C-2 of the flavanone ring and on the attached pyrrolidinone ring result in diastereoisomeric pairs of enantiomers. nih.gov It is a well-established principle that these different stereoisomers will exhibit distinct biological activities, as only one may have the correct three-dimensional orientation to bind effectively to the target.

Pharmacophore Modeling and Ligand Design Principles for this compound Analogs

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a biological target and elicit a specific response. nih.gov A pharmacophore model can be generated either based on the structure of the target protein (structure-based) or from a set of known active ligands (ligand-based). nih.gov

For this compound analogs, a ligand-based approach could be employed if a series of compounds with known activities against a specific target were available. The model would abstract the common chemical features responsible for activity. A typical pharmacophore model for a chromone derivative might include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at C-4 and the oxygen in the pyrone ring are prominent hydrogen bond acceptors. The nitrogen atom of the 3-cyano group also serves as an HBA.

Aromatic Ring (AR): The fused benzene (B151609) ring provides a large hydrophobic surface that can engage in aromatic interactions (e.g., π-π stacking) with receptor side chains like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Features (HY): The 6-ethyl group would be defined as a key hydrophobic feature, crucial for fitting into a non-polar pocket of the target.

The table below illustrates a hypothetical pharmacophore model for a this compound analog targeting a generic kinase.

Pharmacophore FeatureCorresponding Chemical GroupPotential Interaction
Hydrogen Bond Acceptor 1C4-Carbonyl OxygenH-bond with backbone NH of hinge region
Hydrogen Bond Acceptor 2C3-Cyano NitrogenH-bond with side-chain donor (e.g., Lys)
Aromatic RingBenzene Ringπ-π stacking with Phe/Tyr in active site
Hydrophobic GroupC6-Ethyl Groupvan der Waals forces in hydrophobic pocket

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of compounds to identify novel scaffolds that match the pharmacophoric features. nih.gov This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. Furthermore, the model provides guiding principles for de novo ligand design, allowing medicinal chemists to rationally design new analogs of this compound with modifications intended to enhance interactions with the target, thereby improving potency and selectivity.

Applications and Future Directions

3-Cyano-6-ethylchromone as a Synthetic Intermediate for Advanced Heterocycles

This compound is a potent building block for the synthesis of a variety of advanced heterocyclic compounds. The inherent reactivity of the chromone (B188151) ring, particularly the susceptibility of the C2 position to nucleophilic attack, allows for elegant ring-transformation reactions to construct novel molecular frameworks.

The chromone nucleus of this compound can be transformed into pyridine (B92270) and pyridone rings through reactions with various nitrogen-containing nucleophiles. This conversion typically involves a ring-opening and ring-closure (RORC) sequence.

Research on the closely related 6-methylchromone-3-carbonitrile, whose reactivity is analogous to the 6-ethyl derivative, demonstrates this transformation clearly. When reacted with methylene (B1212753) active nitriles, such as 2-cyano-N-propylacetamide, in the presence of a base like piperidine, a nucleophilic attack occurs at the C2 position of the chromone. clockss.org This initiates the opening of the γ-pyrone ring, which is followed by a subsequent cyclization involving the nitrile groups, ultimately yielding highly functionalized 2-aminochromeno[2,3-b]pyridines. clockss.org

Similarly, the reaction with β-keto compounds can lead to pyridone structures. For instance, the reaction of 6-methylchromone-3-carbonitrile with acetylacetone (B45752) under basic conditions affords a 3-acetyl-2,7-dimethyl-5H-chromeno[2,3-b]pyridin-5-one. semanticscholar.org This transformation establishes the utility of 3-cyanochromones as precursors to complex pyridone systems that are fused to the original benzene (B151609) ring of the chromone.

Table 1: Synthesis of Pyridine and Pyridone Derivatives from 3-Cyanochromone (B1581749) Analogs

Starting Material (Analog)ReagentProduct TypeReference
6-Methylchromone-3-carbonitrileMethylene active nitriles2-Aminochromeno[2,3-b]pyridine clockss.org
6-Methylchromone-3-carbonitrileAcetylacetone3-Acetyl-chromeno[2,3-b]pyridin-5-one semanticscholar.org

The dienophilic nature of the C2-C3 double bond in 3-cyanochromones makes them excellent candidates for cycloaddition reactions, providing a direct route to fused polycyclic systems. Stereoselective [4+2] cycloaddition reactions (Diels-Alder reactions) between 3-cyanochromone derivatives and electron-rich dienes have been successfully employed to construct complex tricyclic frameworks. acs.orgnih.govlookchem.com This approach is synthetically valuable as it can establish multiple stereocenters in a single step, providing access to the core structures of various natural products. lookchem.com

Furthermore, the pyridine and pyridone derivatives synthesized in the previous step can serve as intermediates for even more complex heteroannulated systems. For example, the 3-acetyl-chromeno[2,3-b]pyridin-5-one derivative can undergo further condensation reactions with carbon nucleophiles like malononitrile (B47326) or ethyl cyanoacetate. semanticscholar.org These reactions lead to the formation of chromeno[2,3-b]quinolines, which are advanced, multi-fused polycyclic systems with potential biological activities. semanticscholar.org This highlights a powerful strategy where this compound acts as the foundational block for a cascade of reactions that build molecular complexity.

Potential in Medicinal Chemistry Beyond Direct Pharmacological Action

While chromone derivatives often exhibit direct biological effects, the scaffold of this compound is also of significant interest for its application in broader medicinal chemistry strategies, such as drug repurposing.

Drug repurposing, the identification of new uses for existing drugs, is an efficient strategy in pharmaceutical development. The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This promiscuity makes chromone-based compounds intriguing candidates for repurposing. Compounds derived from this compound, particularly the fused heterocyclic systems, could be screened against a wide array of biological targets to uncover new therapeutic applications unrelated to their original design purpose. Given the diverse activities reported for chromones—including anticancer, anti-inflammatory, and antimicrobial effects—derivatives of this compound represent a rich chemical space for such exploratory screening and lead optimization. semanticscholar.org

Material Science Applications (e.g., Fluorescent Probes, Chemical Sensors)

The inherent fluorescence of the chromone core, combined with the electronic influence of the cyano group, makes this compound and its derivatives suitable for applications in material science. chemimpex.com These compounds have been utilized in the development of fluorescent probes for biological imaging and chemical sensors for analyte detection. chemimpex.com

The fluorescence properties are often sensitive to the local environment, a phenomenon known as solvatochromism, which can be exploited for sensing applications. For instance, the introduction of specific recognition moieties to the chromone scaffold can create chemosensors that exhibit a change in fluorescence intensity or wavelength upon binding to a target analyte, such as metal ions. researchgate.netmdpi.comresearchgate.net The cyano group can play a role in modulating the electronic structure and enhancing the photophysical properties of these materials. rsc.org The development of such sensors is a growing field, with applications ranging from environmental monitoring to medical diagnostics. researchgate.net

Table 2: Material Science Applications of Chromone-Based Compounds

ApplicationKey FeatureUnderlying PrincipleReference
Fluorescent ProbesBiological ImagingIntrinsic fluorescence of the chromone scaffold allows for visualization of cellular processes. chemimpex.com
Chemical SensorsAnalyte Detection (e.g., metal ions)Change in fluorescence upon binding of the target analyte to a recognition site on the chromone derivative. researchgate.netmdpi.com

Future Research Avenues for this compound

The potential of this compound as a synthetic intermediate and functional material is far from fully realized. Future research is likely to advance in several key directions.

A primary avenue will be the continued exploration of its synthetic utility. The development of new cycloaddition, annulation, and ring-transformation reactions will enable the creation of novel and diverse libraries of complex polycyclic and fused heterocyclic compounds. clockss.orgsemanticscholar.org These libraries can then be screened for a wide range of biological activities, potentially yielding new drug leads.

In material science, future efforts could focus on designing more sophisticated and selective chemical sensors based on the this compound scaffold. This includes creating probes for a wider variety of metal ions, anions, and biologically relevant small molecules. rsc.orgresearchgate.net Tailoring the substituents on the chromone ring could fine-tune the photophysical properties to create materials with enhanced brightness, photostability, and sensitivity for advanced imaging and sensing applications. mdpi.com

Advanced Drug Delivery Systems and Nanomedicine Approaches

The therapeutic efficacy of many small molecule inhibitors is often hampered by poor solubility, lack of specificity, and systemic toxicity. Advanced drug delivery systems, particularly those utilizing nanomedicine, offer a promising strategy to overcome these limitations. For a compound like this compound, which is predicted to have roles in modulating key biological pathways, its formulation into nanocarriers could significantly enhance its therapeutic potential.

Future research could focus on encapsulating this compound within various nanocarriers to improve its pharmacokinetic profile and enable targeted delivery.

Potential Nanocarrier Systems for this compound:

Nanocarrier TypePotential Advantages for this compound Delivery
Liposomes Biocompatible and can encapsulate both hydrophilic and hydrophobic drugs. Could improve the solubility and circulation time of this compound.
Polymeric Nanoparticles Offer controlled and sustained release profiles. Can be functionalized with targeting ligands to direct the drug to specific tissues or cells, such as tumors.
Micelles Self-assembling nanosystems ideal for solubilizing poorly water-soluble drugs. Their small size allows for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.
Dendrimers Highly branched, well-defined structures that can be functionalized for targeted delivery and can carry a high drug payload.

Development of Combinatorial Chemistry Libraries Based on the Chromone Scaffold

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govacs.orgresearchgate.netelsevierpure.combenthamdirect.com This makes it an excellent starting point for the development of combinatorial libraries to discover new drug candidates. The 3-cyano group in this compound is a key functional handle that can be readily modified, making it an ideal building block for such libraries.

A significant advancement in this area is the use of multicomponent cascade reactions involving 3-cyanochromones for the synthesis of diverse heterocyclic structures. acs.org For instance, a one-pot cascade reaction of 3-cyanochromones with α-isocyanoacetates has been developed to produce 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives. acs.org This method is particularly amenable to combinatorial and parallel synthesis, allowing for the rapid generation of a large number of structurally diverse molecules from a common 3-cyanochromone core. acs.org

Table Illustrating a Potential Combinatorial Approach with this compound:

Starting MaterialReagent 1 (R1)Reagent 2 (R2)Potential Product Class
This compoundVarious AldehydesVarious AminesSubstituted Pyridinyl-chromones
This compoundSubstituted Hydrazines-Pyrazolyl-chromones
This compoundAmidines-Pyrimidinyl-chromones
This compoundα-amino acids-Imidazolyl-chromones

By systematically varying the substituents on the starting materials, a large and diverse library of novel compounds can be synthesized. High-throughput screening of these libraries against a panel of biological targets can then identify "hit" compounds with desired activities, which can be further optimized into lead drug candidates.

Exploration of Novel Biological Targets and Therapeutic Areas

The chromone nucleus is present in a wide range of natural products and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netacs.org The introduction of a cyano group at the 3-position can significantly influence the biological activity, often conferring inhibitory activity against various enzymes.

Potential Biological Targets for this compound Derivatives:

Kinases: Many heterocyclic compounds containing a cyano group, such as 3-cyanopyridines and 3-cyanoquinolines, have been identified as potent kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The structural similarity of this compound to known kinase inhibitors suggests that it and its derivatives could be promising candidates for targeting kinases involved in cancer cell proliferation and survival.

Monoamine Oxidase B (MAO-B): Chromone analogs have been identified as potent and reversible inhibitors of MAO-B, a validated drug target for Parkinson's disease. figshare.comacs.org The chromone moiety of these inhibitors binds to the active site of the enzyme. acs.org This suggests that this compound could be investigated as a potential scaffold for the development of novel MAO-B inhibitors.

Survivin and other Inhibitors of Apoptosis Proteins (IAPs): 3-Cyanopyridine derivatives have been shown to act as survivin modulators and induce apoptosis in cancer cells. nih.gov Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many tumors, contributing to chemotherapy resistance. nih.gov Exploring the potential of this compound to target survivin and other IAPs could open up new avenues for cancer therapy.

Potential Therapeutic Areas for this compound Derivatives:

Therapeutic AreaRationale
Oncology Potential as kinase inhibitors and modulators of apoptosis pathways. nih.govrsc.org
Neurodegenerative Diseases Potential as MAO-B inhibitors for the treatment of Parkinson's disease. figshare.comacs.org
Inflammatory Diseases The chromone scaffold is known to possess anti-inflammatory properties.
Infectious Diseases Chromone derivatives have shown antimicrobial and antiviral activities. nih.gov

Conclusion

Summary of Key Academic Research Findings on 3-Cyano-6-ethylchromone

Direct academic research focusing exclusively on this compound is not extensively detailed in publicly available literature. However, the compound is recognized as a versatile building block in organic synthesis. chemimpex.com It is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those being investigated for neurological disorders. chemimpex.com The presence of the cyano group and an ethyl substituent on the chromone (B188151) ring enhances its reactivity and potential for creating diverse bioactive molecules. chemimpex.com

The core structure, the chromone scaffold, is well-established as a "privileged structure" in drug discovery, known for its ability to provide ligands for a wide array of biological receptors. researchgate.netnih.gov Research on analogous compounds provides significant insight into the potential properties of this compound. For instance, the 3-cyano group is a key feature in various biologically active chromone derivatives. Studies on related 3-cyano-4H-chromenes have demonstrated their potential as dual inhibitors of enzymes involved in the growth of cancer and fungal cells. mdpi.com Furthermore, the substitution pattern on the chromone's benzo ring is crucial in determining the pharmacological activity. researchgate.netnih.gov For example, modifications at various positions, including the C6 position where the ethyl group resides in the target compound, have been shown to significantly influence the inhibitory activity of chromone derivatives against enzymes like MAO-B. mdpi.com

Additionally, this compound is noted for its fluorescence properties, which makes it a valuable tool in the development of fluorescent probes for biological imaging and sensors for analytical chemistry. chemimpex.com

Broader Implications for Chromone Chemistry and Drug Discovery

The investigation of specific molecules like this compound has wider implications for the fields of chromone chemistry and drug discovery. The chromone nucleus is a foundational element in numerous natural and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govnih.gov

The synthetic flexibility of the chromone scaffold allows for the creation of large libraries of derivatives with diverse pharmacological profiles. researchgate.net The study of how different substituents, such as the 3-cyano and 6-ethyl groups, modulate the biological activity of the chromone core is fundamental to structure-activity relationship (SAR) studies. nih.gov These studies are essential for the rational design of new therapeutic agents with improved potency and selectivity. For instance, research on various chromone derivatives has shown that the type, number, and position of substituents are critical for their anticancer and neuroprotective potential. nih.govnih.gov The insights gained from synthesizing and evaluating compounds like this compound contribute to a deeper understanding of these SAR principles, guiding future drug development efforts.

The role of chromones as versatile scaffolds extends to their use in creating hybrid molecules, where the chromone core is combined with other pharmacophores to generate novel compounds with enhanced or multi-target activities. nih.gov Therefore, this compound represents a valuable starting material for such synthetic explorations, potentially leading to the discovery of next-generation drugs.

Remaining Challenges and Outlook for Future Academic Investigations of this compound

Despite its potential, significant research gaps remain for this compound. The foremost challenge is the lack of comprehensive studies on its specific biological activities. Future academic investigations should prioritize the synthesis and in-depth pharmacological evaluation of this compound.

Key areas for future research include:

Biological Screening: A systematic evaluation of this compound against a wide range of biological targets is necessary. Based on the activities of related compounds, promising areas for investigation include its potential as an anticancer, neuroprotective (e.g., MAO inhibition), antimicrobial, and anti-inflammatory agent. nih.govmdpi.comnih.gov

Mechanism of Action Studies: Should biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. This would involve studies to identify the specific cellular pathways and molecular targets modulated by the compound.

Development of Novel Derivatives: Using this compound as a lead compound, medicinal chemists can design and synthesize new analogues. For example, the reactivity of the 3-cyano group can be exploited to create novel heterocyclic systems fused to the chromone ring, a strategy that has proven successful for other chromone derivatives. nih.gov

Exploration of Fluorescent Properties: A more detailed characterization of its photophysical properties could lead to the development of specialized fluorescent probes for advanced cellular imaging applications. chemimpex.com

Q & A

Q. What are the established synthetic routes for 3-Cyano-6-ethylchromone, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves Claisen-Schmidt condensation between 6-ethyl-2-hydroxyacetophenone and cyanoacetic acid under acidic or basic catalysis. Optimization includes varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalyst loading (e.g., piperidine or acetic acid). Characterization via 1^1H/13^13C NMR and HPLC ensures purity (>95%). Document reaction yields and side products systematically to identify ideal conditions .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
  • NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals in the aromatic region.
  • HPLC-MS : Confirm molecular ion ([M+H]+^+) and monitor degradation products.
  • FTIR : Validate cyano (C≡N) stretch at ~2200 cm1^{-1}.
    Tabulate retention times, spectral data, and comparative literature values for validation .

Q. How can researchers assess the stability of this compound under standard laboratory conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Expose the compound to varying pH (2–12), temperatures (4°C, 25°C, 40°C), and light conditions.
  • Monitor degradation via HPLC at fixed intervals (0, 7, 14, 30 days).
  • Use Arrhenius modeling to predict shelf life. Include control samples and triplicate measurements to ensure reliability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Systematic Validation : Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and assay protocols (e.g., MTT vs. resazurin).
  • Meta-Analysis : Compare IC50_{50} values across studies, accounting for variables like solvent (DMSO concentration) and exposure time.
  • Structural Confirmation : Re-synthesize disputed derivatives and validate purity before bioassays .

Q. How can mechanistic studies elucidate the role of the cyano group in this compound’s reactivity?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Replace the cyano group with 13^{13}C or 15^{15}N isotopes to track reaction pathways.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and transition states.
  • Comparative Synthesis : Synthesize analogs (e.g., 3-carboxy-6-ethylchromone) to isolate the cyano group’s contribution .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound analogs?

  • Methodological Answer :
  • Fragment-Based Design : Systematically modify substituents (e.g., ethyl group at C6, cyano at C3) and test against a panel of enzymes (e.g., kinases, cytochrome P450).
  • High-Throughput Screening (HTS) : Use 96-well plates with automated readouts for IC50_{50} determination.
  • Multivariate Analysis : Apply PCA or clustering algorithms to correlate structural features with activity .

Data Presentation and Reproducibility Guidelines

  • Tables : Include detailed metadata (e.g., solvent, instrument model) in supplementary materials.
    Example Table:

    DerivativeR1_1R2_2IC50_{50} (μM)SolventReference
    Cmpd 1EthylCN12.3 ± 1.2DMSO
  • Statistical Rigor : Report p-values, confidence intervals, and effect sizes. Use ANOVA for multi-group comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.